N-(4-iodophenyl)-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-299838 is a chemical compound known for its role as a hypoxia-inducible factor-1 inhibitor. It has an inhibitory concentration (IC50) of 560 nanomolar and is used primarily in scientific research to study its effects on hypoxia-inducible factor-1 alpha protein levels without affecting its messenger ribonucleic acid levels .
Mechanism of Action
Target of Action
The primary target of HIF-1 inhibitor-4 is Hypoxia-inducible factor-1 (HIF-1) . HIF-1 is a transcriptional activator that intervenes in versatile reactions to hypoxia . It is widely distributed in human cells and can form different signaling pathways with various upstream and downstream proteins . It mediates hypoxia signals, regulates cells to produce a series of compensatory responses to hypoxia, and plays an important role in the physiological and pathological processes of the body .
Mode of Action
HIF-1 inhibitor-4 works by inhibiting the transcriptional activity of HIF-1 or inhibiting the upstream signaling pathway of HIF-1 . It reduces HIF-1α protein levels without affecting mRNA levels . Under normoxic conditions, HIF-1α is hydroxylated at a conserved residue (Proline 564), a process mediated by prolyl-4-hydroxylases (PHDs) and factor inhibiting HIF-1 (FIH-1) enzymes . PHD hydroxylation promotes HIF-1α protein destabilization, whereas FIH-1 hydroxylation inhibits transcriptional activity by preventing interaction with CBP/p300 .
Biochemical Pathways
HIF-1 plays a crucial role in the metabolic reprogramming of cancer cells, a process known as the "Warburg effect" . This involves a switch from oxidative phosphorylation (OXPHOS) in the mitochondria to aerobic glycolysis even in the presence of oxygen . HIF-1 orchestrates angiogenesis, erythropoiesis, glycolysis regulation, glucose transport, and acidosis regulators, hence altering crucial Warburg effect activities .
Result of Action
The inhibition of HIF-1 by HIF-1 inhibitor-4 can lead to a decrease in HIF-1α and VEGF expression . This can result in the prevention of tumor metastasis . By targeting HIF-1, it is directly involved in the shift of cancer tissue, making it a rational approach for cancer therapy .
Action Environment
The action of HIF-1 inhibitor-4 is influenced by the hypoxic tumor microenvironment (HTM). HTM can trigger and promote metabolic alterations, oncogene activation, epithelial-mesenchymal transition, and drug resistance, all of which are hallmarks of aggressive cancer behavior . Therefore, the efficacy and stability of HIF-1 inhibitor-4 can be influenced by the level of hypoxia in the tumor environment .
Biochemical Analysis
Biochemical Properties
HIF-1 inhibitor-4 interacts with various enzymes and proteins to exert its effects. For instance, it has been shown to inhibit the transcriptional activity of HIF-1 . This inhibition is crucial in the pathophysiology of various diseases, including cancer . The compound’s interaction with HIF-1 affects the expression of target genes involved in oxygen homeostasis .
Cellular Effects
HIF-1 inhibitor-4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to regulate cellular metabolic pathways, particularly the anaerobic metabolism of glucose .
Molecular Mechanism
HIF-1 inhibitor-4 exerts its effects at the molecular level through various mechanisms. It binds to HIF-1, inhibiting its transcriptional activity . This interaction leads to changes in gene expression, affecting the expression of target genes involved in oxygen homeostasis .
Metabolic Pathways
HIF-1 inhibitor-4 is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . For instance, it has a role in regulating cellular metabolic pathways, particularly the anaerobic metabolism of glucose .
Preparation Methods
The synthesis of WAY-299838 involves several steps, starting with the preparation of the mother liquor. For instance, 2 milligrams of the compound can be dissolved in 50 microliters of dimethyl sulfoxide to achieve a concentration of 40 milligrams per milliliter . The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed, but typically involve organic synthesis techniques.
Chemical Reactions Analysis
WAY-299838 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-299838 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the inhibition of hypoxia-inducible factor-1 and its effects on various chemical pathways.
Biology: Researchers use it to investigate the role of hypoxia-inducible factor-1 in cellular processes.
Industry: While its primary use is in research, it may have future applications in the development of therapeutic agents.
Comparison with Similar Compounds
WAY-299838 is unique in its specific inhibition of hypoxia-inducible factor-1 alpha protein levels. Similar compounds include:
Acriflavine Hydrochloride: Another hypoxia-inducible factor-1 alpha inhibitor.
Cucurbitacin B: Known for its antiproliferative effects and inhibition of hypoxia-inducible factor-1.
Roxadustat: An orally bioavailable hypoxia-inducible factor prolyl hydroxylase inhibitor.
These compounds share similar inhibitory effects on hypoxia-inducible factor-1 but differ in their specific mechanisms and applications .
Properties
IUPAC Name |
N-(4-iodophenyl)-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O2/c19-16-5-7-17(8-6-16)20-18(22)15-3-1-14(2-4-15)13-21-9-11-23-12-10-21/h1-8H,9-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFBYPLMJZJZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.